molecular formula C22H21NO6 B2457020 2-Ethoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029747-87-2

2-Ethoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2457020
CAS No.: 1029747-87-2
M. Wt: 395.411
InChI Key: STYCFTYZPZXWSH-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-3-27-16-11-9-15(10-12-16)23-13-19(22(26)29-14-20(24)28-4-2)17-7-5-6-8-18(17)21(23)25/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYCFTYZPZXWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with notable biological activities, primarily attributed to its isoquinoline framework. This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents due to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO6, with a molecular weight of approximately 395.4 g/mol. The compound features an isoquinoline core, which is significant in drug development due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC22H21NO6
Molecular Weight395.4 g/mol
CAS Number1029747-87-2

Biological Activity

Research indicates that isoquinoline derivatives exhibit a range of biological activities, including antibacterial , antifungal , and anti-inflammatory effects. The specific biological activities of this compound have been evaluated in various studies:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving esophageal squamous cell carcinoma (ESCC), compounds structurally related to this isoquinoline derivative demonstrated IC50 values around 10 μM, indicating effective antiproliferative properties against cancer cell lines .
    • A structure-activity relationship (SAR) analysis revealed that slight modifications in the chemical structure can significantly alter the biological activity, suggesting potential pathways for optimization in drug design.
  • Antimicrobial Properties :
    • Isoquinoline derivatives are known for their antimicrobial activities. Studies have indicated that this compound may inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of microbial cell integrity .
  • Mechanism of Action :
    • The interaction studies have highlighted the compound's ability to form hydrogen bonds and engage in π–π interactions with biological targets, enhancing its stability and activity within biological systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

Study on Anticancer Activity

A systematic approach was taken to synthesize novel compounds based on the isoquinoline structure for treating ESCC. The synthesized analogs were tested against various cancer cell lines, revealing significant anti-proliferative effects. Notably, some analogs exhibited IC50 values as low as 10 μM .

Structure-Activity Relationship Analysis

A detailed SAR study was conducted on a series of isoquinoline derivatives, highlighting how modifications to functional groups can enhance or diminish biological activity. This research emphasized the importance of specific substituents in achieving desired therapeutic effects .

Scientific Research Applications

Research indicates that this compound exhibits significant anti-cancer and anti-proliferative properties. The mechanisms underlying these activities include:

  • Autophagy Modulation : Influences cellular degradation pathways that are crucial for maintaining cellular homeostasis.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as BAX and cleaved caspases.

Case Study 1: Anti-Cancer Activity in Esophageal Squamous Cell Carcinoma (ESCC)

A systematic screening involving 55 analogues based on the 2-oxo-1,2-dihydroquinoline scaffold revealed that this compound exhibited promising anti-cancer activity. The study reported:

  • IC50 Values : Approximately 10 µM against ESCC cell lines, indicating effective cytotoxicity.

The proposed mechanisms for its anti-cancer effects include modulation of autophagy and induction of apoptosis, making it a candidate for further development in cancer therapeutics.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that minor modifications to the chemical structure could significantly alter biological activity. This emphasizes the importance of chemical optimization in drug development, allowing for the enhancement of therapeutic efficacy.

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